Leucylproline

Catalog No.
S532874
CAS No.
6403-35-6
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucylproline

CAS Number

6403-35-6

Product Name

Leucylproline

IUPAC Name

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9-/m0/s1

InChI Key

VTJUNIYRYIAIHF-IUCAKERBSA-N

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)N

solubility

Soluble in DMSO

Synonyms

Leucylproline; Leu-pro;

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)[O-])[NH3+]

The exact mass of the compound Leucylproline is 228.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leucylproline is a dipeptide composed of the amino acids leucine and proline, specifically forming a peptide bond between the carboxyl group of leucine and the amino group of proline. Its IUPAC name is (2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid, and its molecular formula is C11_{11}H20_{20}N2_{2}O3_{3} with a molecular weight of approximately 228.29 g/mol . Leucylproline is classified as a secondary metabolite, indicating that it may not be essential for basic cellular functions but can play significant roles in various biological processes .

, including:

  • Oxidation: Typically involving oxidizing agents such as hydrogen peroxide.
  • Reduction: Commonly utilizing reducing agents like sodium borohydride.
  • Substitution Reactions: Where nucleophiles can replace functional groups in the molecule.

These reactions underscore the compound's versatility in synthetic organic chemistry, particularly in the development of pharmaceuticals.

Leucylproline exhibits various biological activities. It has been shown to influence metabolic pathways, particularly those involving proline metabolism. Enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase interact with leucylproline, highlighting its role as a substrate in metabolic processes . Additionally, it may have implications in signaling pathways due to its status as a secondary metabolite.

Leucylproline can be synthesized through several methods:

  • Proteolytic Breakdown: This method involves the enzymatic cleavage of larger proteins that contain leucine and proline residues.
  • Chemical Synthesis: Various synthetic routes can be employed, including solid-phase peptide synthesis techniques that allow for precise control over the sequence and structure of dipeptides .

Leucylproline has numerous applications across different fields:

  • Pharmaceuticals: It serves as a chiral building block in drug synthesis, contributing to the development of biologically active compounds.
  • Biochemistry Research: Its role in protein metabolism makes it valuable for studies on enzyme activity and metabolic disorders .
  • Nutritional Science: It may also be investigated for its potential benefits in dietary supplements aimed at enhancing muscle recovery or metabolic health .

Research on leucylproline has indicated its interactions with various biological molecules:

  • Studies have shown that it can modulate proteinase activity depending on the medium, suggesting a regulatory role in enzymatic reactions .
  • Its effects on cell signaling pathways are also under investigation, particularly in relation to metabolic responses and stress adaptation mechanisms .

Leucylproline shares structural similarities with other dipeptides and proline analogues. Here are some notable compounds for comparison:

Compound NameStructureUnique Features
Azetidine-2-carboxylic acidContains a five-membered ring structureActs as a proline analogue with distinct properties
Trans-4-hydroxy-L-prolineHydroxylated form of prolineInvolved in collagen stability and structure
Cis-4-hydroxy-L-prolineAnother hydroxylated variantImpacts protein folding and stability
L-LeucineA branched-chain amino acidPrecursor to leucylproline; essential amino acid

Leucylproline is unique due to its specific combination of leucine and proline residues, which influences its biological activity and applications compared to these similar compounds .

Role as Proteolytic Metabolite in Protein Catabolism

Leucylproline functions as a fundamental proteolytic metabolite in protein catabolism, representing an incomplete breakdown product of larger proteins through enzymatic degradation processes [1] [2]. This dipeptide emerges as a direct result of proteolytic cleavage events where specific peptidases target the peptide bonds connecting leucine and proline residues within protein structures [3] [4].

The compound serves as an intermediate metabolite in the complex cascade of protein degradation pathways, where it appears following the initial stages of proteolysis but precedes complete amino acid liberation [1] [5]. Research demonstrates that leucylproline accumulates during various proteolytic processes, particularly when protein catabolism rates exceed the capacity for further dipeptide hydrolysis [6] [7].

Table 1: Biological Significance and Functional Roles of Leucylproline

Role/FunctionBiological ProcessCellular LocationEvidence Level
Proteolytic MetaboliteProtein catabolism and breakdownExtracellular/UrineConfirmed
Secondary MetaboliteNon-essential metabolic processesCellular compartmentsEstablished
Dipeptide ComponentPeptide bond formation/hydrolysisCytoplasm/ExtracellularConfirmed
Metabolic RegulatorProteolytic system regulationCellular environmentEstablished
Proline Metabolism SubstrateProline oxidase pathwayMitochondrial matrixDemonstrated
Gene Expression RegulatorTranscriptional repressionNuclear/CytoplasmicConfirmed
Transport SubstrateABC transporter mediated exportCell membrane/ExtracellularDemonstrated

In Lactococcus lactis systems, leucylproline demonstrates significant regulatory capacity over proteolytic gene expression, with studies revealing that dipeptide concentrations can repress transcription of key proteolytic genes including prtP1, prtP3, pepC, pepN, and the opp-pepO1 operon by factors ranging from two to eight-fold [6] [7]. This regulatory mechanism occurs through rapid and efficient processes, where dipeptide addition to culture systems results in immediate cessation of specific enzyme production [8] [7].

The metabolite exhibits substrate specificity in various enzymatic systems, with research indicating that leucylproline interacts preferentially with certain peptidases and transport proteins [9] [10]. Studies using Streptococcus cremoris have demonstrated that leucylproline can function as both a regulatory molecule and a substrate for specific prolidase enzymes, which catalyze the hydrolysis of dipeptides containing proline at the carboxyl-terminal position [11].

Involvement in Proline Oxidase Regulation and Amino Acid Metabolism

Leucylproline plays a crucial regulatory role in proline oxidase activity and broader amino acid metabolic networks, with demonstrated effects on proline catabolism pathways across multiple biological systems [12] [13] [14]. The compound influences proline oxidase enzyme activity through complex regulatory mechanisms that modulate the first step of proline degradation, where proline is converted to pyrroline-5-carboxylate [15] [16].

Table 2: Proline Oxidase Regulation and Amino Acid Metabolism

System/OrganismRegulatory EffectConcentration/ConditionMetabolic Pathway
Escherichia coli4-fold increase in proline oxidase activityLeucyl/phenylalanyl-tRNA transferase mutantProline catabolism regulation
Lactococcus lactis2-8 fold transcriptional repressionDipeptide addition (leucylproline)Proteolytic gene transcription
Bacillus stearothermophilusEnhanced peptide synthesis activityKinetic analysis conditionsAmino acid metabolism
Human cells (U87)Proline metabolism pathway modulationTransfection studiesGlutamate metabolism regulation
Caenorhabditis elegansInnate immunity modulationProline catabolism conditionsROS homeostasis/SKN-1 activation
RKO colorectal cellsNutrient stress response activationGlucose withdrawal/rapamycinmTOR/AMPK pathway
Trypanosoma bruceiMetabolite detectionParasitic environmentParasitic metabolism

Research in Escherichia coli systems reveals that mutations affecting leucyl/phenylalanyl-tRNA-protein transferase result in dramatic alterations in proline oxidase activity, with specific activity increasing by four-fold compared to wild-type conditions [12] [13] [14]. This enhancement correlates directly with altered proline catabolism rates, where mutant strains demonstrate significantly increased proline utilization and metabolic flux through proline degradation pathways [12] [13].

The regulation of proline oxidase by leucylproline involves complex interactions with cellular energy sensing mechanisms, particularly under nutrient stress conditions [16]. Studies demonstrate that proline oxidase activation serves critical functions during glucose limitation and energy deficit states, where the enzyme contributes to alternative ATP generation through proline catabolism [16]. The proline cycle, initiated by proline oxidase activity, forms metabolic interlocks with the pentose phosphate pathway, providing alternative bioenergetic mechanisms during cellular stress [16].

In Caenorhabditis elegans, proline catabolism modulated by leucylproline demonstrates connections to innate immunity pathways [17]. The metabolic regulation affects reactive oxygen species homeostasis and subsequent activation of SKN-1, a critical transcription factor controlling xenobiotic stress responses and pathogen defense mechanisms [17]. This regulatory network highlights the broader physiological significance of leucylproline-mediated proline metabolism beyond simple catabolic functions [17].

Interactions with Leucyl/Phenylalanyl-tRNA-Protein Transferase Systems

Leucylproline demonstrates extensive interactions with leucyl/phenylalanyl-tRNA-protein transferase systems, representing key regulatory components in protein degradation pathways and cellular homeostasis mechanisms [18] [19] [20]. These enzyme systems catalyze the transfer of leucine or phenylalanine residues from aminoacyl-tRNAs to exposed amino-terminal arginine or lysine residues of acceptor proteins [18] [19].

Table 3: Leucyl/Phenylalanyl-tRNA-Protein Transferase Systems

Enzyme SystemSubstrate SpecificityCatalytic FunctionRegulatory Role
Leucyl/phenylalanyl-tRNA-protein transferaseLeucine, Phenylalanine from aminoacyl-tRNAsTransfer to N-terminal Arg/Lys proteinsN-end rule protein degradation pathway
Leucyl-tRNA synthetaseLeucine + ATP + tRNA-LeuAminoacylation of tRNA-LeuProtein synthesis and mTORC1 signaling
Proline dehydrogenase (PRODH)Proline to P5C conversionFirst step proline catabolismProline cycle and ATP generation
Peptidases (PepC, PepN)Various dipeptides including leucylprolineDipeptide hydrolysis and metabolismProteolytic system regulation
ABC transporters (PEN3)Indole compounds, leucylproline metabolitesMetabolite transport and exportDefense compound export
Proteinase systems (PrtP1, PrtP3)Protein substrates with N-terminal Arg/LysProtein degradation initiationMedium-dependent protein regulation
N-acetyltransferase familyGCN5-related acetyltransferase activityProtein acetylation and modificationPost-translational modification

The leucyl/phenylalanyl-tRNA-protein transferase enzyme demonstrates high substrate specificity for hydrophobic amino acids with unbranched beta-carbons, including leucine and phenylalanine [18] [20]. Crystal structure analyses reveal that the enzyme contains a highly hydrophobic pocket designed to accommodate the side chains of these specific amino acids while excluding branched beta-carbon amino acids such as isoleucine and valine [18].

Structural studies demonstrate that the transferase adopts a bilobate molecular architecture consisting of amino-terminal and carboxyl-terminal domains, with the carboxyl-terminal domain exhibiting homology to the GCN5-related N-acetyltransferase family [19]. The enzyme recognizes aminoacyl-tRNAs through specific interactions with the 3'-terminal adenosine residue, with critical binding determinants including tryptophan residues that facilitate stacking interactions with the nucleotide base [18].

The regulatory functions of these transferase systems extend beyond simple catalytic activities to encompass broader cellular signaling networks [21] [22]. Leucyl-tRNA synthetase functions as a leucine sensor in the mechanistic target of rapamycin complex 1 pathway, where it mediates leucine-dependent activation of growth and metabolic signaling cascades [21] [22]. This dual functionality demonstrates how leucylproline-related enzymatic systems integrate amino acid availability with cellular growth control mechanisms [21].

Table 4: Detailed Research Findings and Clinical Data

Study TypeKey FindingMolecular WeightClinical Relevance
Molecular Structure AnalysisDipeptide composed of L-leucine and L-proline residues228.29 g/molChemical identification and characterization
Metabolomics StudiesMetabolite detected in lung cancer and liver studiesHMDB ID: HMDB0011175Disease biomarker potential
Gene Expression AnalysisRepresses transcription of proteolytic genes 2-8 foldmRNA level regulationMetabolic regulation mechanism
Enzymatic Activity StudiesModulates proline oxidase activity up to 4-foldEnzyme kinetic parametersEnzyme regulation and activity
Clinical Biomarker ResearchPotential biomarker for various diseasesPlasma/serum concentrationDiagnostic marker applications
Pathway Analysis StudiesInvolved in amino acid and protein metabolism pathwaysPathway enrichment analysisTherapeutic target identification
Protein Interaction StudiesInteracts with transferase and transport systemsProtein-protein interactionDrug development applications

Research demonstrates that leucylproline metabolites interact with ABC transporter systems, particularly PEN3/ABCG36/PDR8, which facilitates the export of indole compounds and related metabolites from cellular environments [23]. These transport interactions suggest broader roles for leucylproline in cellular defense mechanisms and metabolite homeostasis, where the dipeptide or its derivatives may function as signaling molecules or cofactors in stress response pathways [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Exact Mass

228.1474

LogP

-1.76 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6403-35-6

Dates

Last modified: 02-18-2024
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